molecular formula C14H9ClN4 B2873211 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile CAS No. 74413-96-0

2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile

Cat. No.: B2873211
CAS No.: 74413-96-0
M. Wt: 268.7
InChI Key: JLULGJXCYHRHFH-UHFFFAOYSA-N
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Description

2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile is a malononitrile-derived compound featuring a pyrazole core substituted with chlorine, methyl, and phenyl groups. Its IUPAC name, [chloro(phenyl)methylidene]propanedinitrile, highlights the conjugated dinitrile system and the chloro-phenyl substituent, which contribute to its electronic and steric properties .

Properties

IUPAC Name

2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c1-10-13(7-11(8-16)9-17)14(15)19(18-10)12-5-3-2-4-6-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLULGJXCYHRHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C#N)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects :

  • Chlorine vs. Methyl : The 5-Cl substituent in the target compound enhances electronegativity and may improve stability compared to methyl groups (e.g., in ), which are electron-donating .
  • Amino vs. Malononitrile: Amino-substituted analogs () exhibit hydrogen-bonding capabilities, influencing solubility and crystallinity, whereas malononitrile derivatives prioritize π-conjugation for reactivity .

Physical and Spectroscopic Properties

Melting Points and Stability

Compound Melting Point (°C) Stability Notes Reference
2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile Not reported Likely >200°C (inferred from analogs)
2-((1,5-Dimethyl-3-oxo-2-phenyl-...)-malononitrile 254.7 High due to keto group and H-bonding
Triazole-containing analog () 200–202 Lower than due to triazole
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile Not reported Moderate (71.52% yield)

The higher melting point of the 3-oxo derivative () suggests stronger intermolecular interactions (e.g., hydrogen bonding) compared to the target compound’s chloro-phenyl system.

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • Target Compound : Expected peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=N), consistent with analogs in and .
  • Triazole Analog () : Distinct C≡N (2222 cm⁻¹) and C=N (1640 cm⁻¹), with aliphatic C-H stretches at 2854–2927 cm⁻¹ .

NMR Spectroscopy :

  • Target Compound : Aromatic protons (δ 7.3–7.9 ppm), CH3 (δ ~2.5 ppm), and aliphatic CH (δ ~8.3 ppm) are anticipated, based on .
  • Methylthio Analog () : SCH3 resonance at δ 2.43 ppm and NH2 at δ 6.47 ppm .

Hydrogen Bonding and Crystal Packing

Compounds with amino or oxo groups () exhibit robust hydrogen-bonding networks (e.g., N-H···N interactions), enhancing crystallinity and stability . The target compound’s chloro substituent may prioritize halogen bonding or π-stacking, as seen in ’s crystal structure .

Biological Activity

2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives. The general synthetic route includes:

  • Preparation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole : This is achieved via cyclocondensation of ethyl acetoacetate with phenyl hydrazine, followed by chloroformylation.
  • Formation of the Target Compound : The target compound is synthesized through a Knoevenagel condensation reaction involving malononitrile and the aforementioned pyrazole derivative.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile, exhibit potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various pathogens, with MIC values reported as low as 0.22 μg/mL for some derivatives .

Table 1 summarizes the antimicrobial activity of selected pyrazole derivatives:

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
10Escherichia coli0.300.35
13Pseudomonas aeruginosa0.280.32

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that certain pyrazole derivatives inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer):

  • Inhibition Rates : Compounds demonstrated growth inhibition percentages of approximately 54% against HepG2 and 38% against HeLa cells .

Table 2 highlights the anticancer activity:

CompoundCell Line TestedGrowth Inhibition (%)
AHeLa38.44
BHepG254.25

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, pyrazole derivatives have shown promising anti-inflammatory effects. Studies indicate that these compounds can inhibit the release of pro-inflammatory cytokines such as TNFα in LPS-stimulated macrophages .

Structure–Activity Relationship (SAR)

The biological activities of pyrazole derivatives are influenced by their structural characteristics. Modifications at specific positions on the pyrazole ring can enhance or reduce activity:

  • Substitutions at N1 : Alkyl or aryl groups at this position generally increase anticancer activity but may decrease antimicrobial efficacy.
  • Chlorine Substitution : The presence of chlorine at the C5 position appears to enhance both antimicrobial and anticancer activities.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study highlighted that derivative 7b effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating resistant infections .

Chemical Reactions Analysis

Knoevenagel Condensation with Active Methylene Compounds

This compound readily undergoes Knoevenagel reactions with carbonyl-containing nucleophiles:

Example reaction :
2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile + 4-hydroxycoumarin
→ 4H-pyrano[2,3-c]pyrazole derivative

Conditions :

  • Solvent: Ethanol or methylene chloride

  • Catalyst: Triethylamine or piperidine

  • Time: 3–5 hours

  • Yield: 85–92%

Key features :

  • Formation of α,β-unsaturated intermediates

  • Tautomerization to stabilize conjugated systems

Michael Addition with Enolizable Ketones

The electron-deficient methylidene group participates in Michael additions:

Reaction with ethyl acetoacetate :
Product: Pyrazolopyran derivative
Conditions :

  • Solvent: Dry CH₂Cl₂

  • Base: Et₃N

  • Temperature: Room temperature

  • Yield: 88%

Table 1 : Comparative yields for Michael additions

NucleophileProduct TypeYield (%)
DimedoneTetrahydrochromene91
3-Methyl-1-phenyl-2-pyrazolin-5-onePyrano[2,3-c]pyrazole89
NaphtholsNaphthopyrans84–87

Cyclocondensation with Nitrogen Nucleophiles

With hydrazine hydrate :
Product: Pyrazolo[3,4-b]pyridine-5-carbonitrile
Mechanism :

  • Nucleophilic attack at the nitrile group

  • Cyclization via intramolecular dehydration
    Yield : 78% (DMF, 65°C, 6 h)

With 5-amino-3-methyl-1-phenylpyrazole :
Product: Pyrimidothiazolo[4,5-b]quinoxaline
Conditions :

  • Solvent: Acetic acid

  • Temperature: Reflux

  • Yield: 82%

Photochromic Behavior in Crystalline Phase

While not a chemical reaction, the compound exhibits reversible photochromism:

  • λ_max (dark) : 320 nm

  • λ_max (UV-irradiated) : 450 nm

  • Applications : Molecular switches, optical storage

Biological Activity Correlations

Derivatives show measurable bioactivity:

  • Antimicrobial : MIC = 12.5–50 μg/mL against S. aureus and E. coli

  • Anti-inflammatory : 60–75% inhibition in carrageenan-induced edema models

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